molecular formula C12H9F2NO B12433969 3-(2,3-Difluorophenoxy)aniline CAS No. 887580-81-6

3-(2,3-Difluorophenoxy)aniline

Cat. No.: B12433969
CAS No.: 887580-81-6
M. Wt: 221.20 g/mol
InChI Key: VODOLGNWDNGXDJ-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenoxy)aniline is an aromatic amine compound characterized by the presence of a difluorophenoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenoxy)aniline typically involves the nucleophilic aromatic substitution of a halogenated precursor with an amine. One common method is the reaction of 2,3-difluorophenol with aniline in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic attack by the aniline to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or bromine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2,3-Difluorophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenoxy group can influence the compound’s binding affinity and specificity for its targets, potentially enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenoxy)aniline
  • 3-(3,5-Difluorophenoxy)aniline

Comparison

3-(2,3-Difluorophenoxy)aniline is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can affect the compound’s electronic properties and reactivity compared to other difluorophenoxy anilines. For example, the 2,3-difluoro substitution pattern may result in different steric and electronic effects compared to the 3,4- or 3,5-difluoro patterns, potentially leading to variations in chemical behavior and biological activity.

Properties

CAS No.

887580-81-6

Molecular Formula

C12H9F2NO

Molecular Weight

221.20 g/mol

IUPAC Name

3-(2,3-difluorophenoxy)aniline

InChI

InChI=1S/C12H9F2NO/c13-10-5-2-6-11(12(10)14)16-9-4-1-3-8(15)7-9/h1-7H,15H2

InChI Key

VODOLGNWDNGXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)F)N

Origin of Product

United States

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